Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate

Catalog No.
S13120615
CAS No.
M.F
C26H30ClNO5S
M. Wt
504.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-pi...

Product Name

Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate

IUPAC Name

tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate

Molecular Formula

C26H30ClNO5S

Molecular Weight

504.0 g/mol

InChI

InChI=1S/C26H30ClNO5S/c1-26(2,3)33-25(29)18-32-24-13-10-21(27)16-20(24)9-8-19-17-22(34(4,30)31)11-12-23(19)28-14-6-5-7-15-28/h10-13,16-17H,5-7,14-15,18H2,1-4H3

InChI Key

PRHJRZIKTCARRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)C#CC2=C(C=CC(=C2)S(=O)(=O)C)N3CCCCC3

Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate is a complex organic compound characterized by its unique molecular structure, which includes a tert-butyl group, a chloro-substituted phenyl ring, and a piperidine moiety. Its molecular formula is C26H30ClNO5SC_{26}H_{30}ClNO_{5}S, and it has a molecular weight of 504.0 g/mol . This compound is notable for its potential applications in medicinal chemistry and its biological activity, particularly in the context of drug development.

The chemical reactivity of tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate can be attributed to the presence of functional groups such as the chloro group, which can participate in nucleophilic substitution reactions, and the ethynyl group that can undergo various coupling reactions. For instance, the compound could potentially react with nucleophiles to form new derivatives or be involved in cross-coupling reactions typical of aryl halides.

Preliminary studies indicate that tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate exhibits significant biological activity. Its structural components suggest potential interactions with biological targets, possibly influencing pathways related to neurotransmission or cellular signaling. The piperidine ring is often associated with pharmacological properties, including analgesic and psychoactive effects, making this compound a candidate for further investigation in drug discovery .

The synthesis of tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate typically involves multiple synthetic steps:

  • Formation of the Piperidine Derivative: The synthesis may start with the preparation of the piperidine derivative through alkylation or acylation reactions.
  • Coupling Reactions: Subsequent steps could involve coupling reactions where the ethynyl group is introduced via Sonogashira coupling or similar methodologies.
  • Final Acetate Formation: The final step would involve esterification to attach the tert-butyl acetate moiety, completing the synthesis.

Each step requires careful optimization of conditions to ensure high yields and purity of the final product.

Tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate has potential applications in:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutic agents.
  • Chemical Research: It can be used as a building block in organic synthesis and medicinal chemistry.

Interaction studies involving this compound could focus on its binding affinity to specific receptors or enzymes relevant to its proposed biological activity. Techniques such as radiolabeled ligand binding assays or surface plasmon resonance could be employed to elucidate these interactions. Additionally, understanding its pharmacokinetics and metabolism would be crucial for evaluating its viability as a drug candidate.

Several compounds share structural features with tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate. Here are some notable examples:

Compound NameCAS NumberKey Features
Tert-butyl 4-(2-(4-amino-6-chloro-2-methylpyrimidin-5-yl)ethyl)piperidine-1-carboxylate1770799-34-2Contains a piperidine ring and a carboxylic acid derivative .
Tert-butyl methyl(piperidin-2-yl)carbamate139004-96-9Features a piperidine structure with carbamate functionality .
Tert-butyl (S,Z)-(4-(4-bromothiophen-2-yl)carbamate917471-29-5Contains bromine substitution and is used in similar chemical contexts .

Uniqueness

What sets tert-butyl 2-[4-chloro-2-[2-(5-methylsulfonyl-2-piperidin-1-ylphenyl)ethynyl]phenoxy]acetate apart from these similar compounds is its specific combination of functional groups that may confer distinct biological activities and reactivity patterns not found in other derivatives. The presence of both chloro and sulfonic groups alongside a piperidine structure suggests unique interactions within biological systems, making it an intriguing subject for further research in drug discovery and development.

XLogP3

5.7

Hydrogen Bond Acceptor Count

6

Exact Mass

503.1533219 g/mol

Monoisotopic Mass

503.1533219 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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